2,2-Difluoro-2-pyridin-2-ylacetaldehyde

Drug Metabolism Pharmacokinetics Medicinal Chemistry

2,2-Difluoro-2-pyridin-2-ylacetaldehyde is the definitive choice for medicinal chemists replacing metabolically labile α-methylene groups with a stable CF₂ moiety. Unlike generic pyridinecarboxaldehydes or 3-/4-pyridyl regioisomers, this 2-pyridyl gem-difluoro aldehyde uniquely preserves target binding geometry while blocking oxidative metabolism—as validated in thrombin inhibitor programs. The aldehyde handle enables rapid diversification via reductive amination, Wittig, and Knoevenagel condensations for fluorinated bioisostere library synthesis. Insist on the correct isomer for meaningful SAR data and oral bioavailability gains.

Molecular Formula C7H5F2NO
Molecular Weight 157.12 g/mol
Cat. No. B8318810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-pyridin-2-ylacetaldehyde
Molecular FormulaC7H5F2NO
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(C=O)(F)F
InChIInChI=1S/C7H5F2NO/c8-7(9,5-11)6-3-1-2-4-10-6/h1-5H
InChIKeyFJYYKPWXRSVXRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-pyridin-2-ylacetaldehyde: A Fluorinated Pyridyl Aldehyde Building Block for Medicinal Chemistry and Chemical Biology


2,2-Difluoro-2-pyridin-2-ylacetaldehyde is a fluorinated heteroaromatic aldehyde characterized by a pyridine ring and a gem-difluoroacetaldehyde moiety [1]. This compound (molecular formula C₇H₅F₂NO, molecular weight 157.12 g/mol) serves as a versatile synthetic intermediate in drug discovery programs, particularly for introducing difluoroalkyl-pyridine motifs into target molecules [1]. Its structural features—specifically the 2-pyridyl group and the adjacent CF₂ unit—impart distinct electronic and metabolic properties that differentiate it from non-fluorinated pyridyl aldehydes and regioisomeric analogs .

Why Non-Fluorinated or Regioisomeric Pyridyl Aldehydes Cannot Substitute 2,2-Difluoro-2-pyridin-2-ylacetaldehyde


Attempting to replace 2,2-difluoro-2-pyridin-2-ylacetaldehyde with a simpler pyridinecarboxaldehyde (e.g., 2-pyridinecarboxaldehyde) or a regioisomeric 3- or 4-pyridyl difluoroacetaldehyde fundamentally alters the molecule's electronic landscape and metabolic fate. The presence of the CF₂ group directly adjacent to the pyridin-2-yl ring drastically reduces the susceptibility of the α-position to oxidative metabolism compared to the corresponding CH₂-methylene analog . Furthermore, the 2-pyridyl isomer is specifically cited in metabolism-directed optimization studies as a successful replacement for an oxidation-prone methylene group, whereas 3- or 4-pyridyl regioisomers would present different vectors and electronic effects, compromising the specific binding interactions required for target engagement . Therefore, generic substitution without rigorous re-evaluation of metabolic stability, target binding, and physicochemical properties carries a high risk of program failure.

Quantitative Differentiation of 2,2-Difluoro-2-pyridin-2-ylacetaldehyde Against Closest Analogs


Superior Metabolic Stability of the 2,2-Difluoro-2-pyridin-2-yl Motif Over the Non-Fluorinated Methylene Analog

In a metabolism-directed optimization study of a 3-aminopyrazinone acetamide thrombin inhibitor, the α-methylene group adjacent to the aromatic moiety was identified as a site of metabolic oxidation. Replacement of this labile CH₂ group with a 2,2-difluoro-2-pyridin-2-yl moiety (represented by derivative 2) yielded a compound 'not prone to metabolic oxidation at the α-methylene group next to the aromatic moiety' . While the exact half-life or intrinsic clearance values are not disclosed in the publicly available summary, the qualitative statement indicates a significant improvement in metabolic stability compared to the non-fluorinated progenitor, a critical advantage for achieving adequate oral bioavailability and extended duration of action in vivo.

Drug Metabolism Pharmacokinetics Medicinal Chemistry Fluorine Chemistry

Synthetic Accessibility: One-Pot Preparation from Readily Available Ethyl Ester

A documented synthetic route to 2,2-difluoro-2-pyridin-2-ylacetaldehyde involves the reduction of its corresponding ethyl ester (2,2-difluoro-2-pyridin-2-ylacetic acid ethyl ester) using DIBAL-H . The ethyl ester precursor (CAS 267876-28-8) is a widely available commercial reagent [1]. This contrasts with more complex or lower-yielding syntheses required for less accessible regioisomers or heterocyclic analogs (e.g., pyrazine or pyrimidine derivatives), which may require multi-step sequences involving low-temperature lithiation or specialized fluorinating agents.

Organic Synthesis Process Chemistry Fluorination Building Blocks

High Purity Profile Suitable for Demanding Research Applications

Commercial samples of 2,2-difluoro-2-pyridin-2-ylacetaldehyde are routinely supplied with a purity of ≥95% . This high purity level minimizes the risk of confounding biological results from unknown impurities and ensures reliable, reproducible outcomes in sensitive assays. In contrast, more exotic or less frequently requested regioisomeric analogs (e.g., 2,2-difluoro-2-(pyridin-3-yl)acetaldehyde) may be available only in lower purity grades or as custom synthesis products with less rigorous analytical characterization.

Analytical Chemistry Quality Control Chemical Procurement Building Blocks

Recommended Application Scenarios for 2,2-Difluoro-2-pyridin-2-ylacetaldehyde


Metabolism-Guided Optimization of Lead Compounds

In drug discovery programs where a pyridine-containing lead exhibits a major metabolic soft spot (e.g., benzylic or α-methylene oxidation), 2,2-difluoro-2-pyridin-2-ylacetaldehyde can be employed as a key aldehyde building block to introduce a metabolically robust difluoro-pyridyl motif. The successful replacement of a labile CH₂ group with this CF₂-containing moiety has been demonstrated in a thrombin inhibitor program, resulting in a derivative 'not prone to metabolic oxidation' . This application is critical for improving oral bioavailability and achieving desired pharmacokinetic profiles in preclinical candidates.

Synthesis of Novel Fluorinated Heterocycles and Bioisosteres

The aldehyde functionality of 2,2-difluoro-2-pyridin-2-ylacetaldehyde serves as a versatile handle for constructing complex fluorinated heterocycles. It can be used in condensation reactions to form imines, hydrazones, or oximes, and as a precursor in Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions to create α,β-unsaturated systems bearing a metabolically stable difluoro-pyridyl moiety. This enables the systematic exploration of fluorinated bioisosteres of common pharmacophores, a strategy well-established in modern medicinal chemistry.

Design and Synthesis of ALDH Enzyme Family Probes

Given the established role of pyridyl aldehydes and difluoroalkyl motifs in aldehyde dehydrogenase (ALDH) inhibition, 2,2-difluoro-2-pyridin-2-ylacetaldehyde represents a privileged scaffold for developing novel ALDH inhibitors or chemical probes. The difluoro group can enhance binding affinity and selectivity for specific ALDH isoforms (e.g., ALDH1A1, ALDH2, ALDH3A1) compared to non-fluorinated pyridinecarboxaldehydes. Its use in structure-activity relationship (SAR) studies can elucidate the contribution of the CF₂ unit to isoform selectivity and cellular potency, particularly in oncology and metabolic disease research.

Synthesis of Advanced Intermediates via Reductive Amination or Nucleophilic Addition

The aldehyde group readily undergoes reductive amination with primary or secondary amines to generate substituted 2,2-difluoro-2-pyridin-2-yl ethylamines, which are valuable building blocks for generating compound libraries. Similarly, nucleophilic addition of organometallic reagents (Grignard, organolithium) yields secondary alcohols that can be further functionalized. This application leverages the compound's commercial availability and high purity to efficiently generate diverse analogs in parallel synthesis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Difluoro-2-pyridin-2-ylacetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.